molecular formula C19H17ClN4OS B6511374 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 921827-60-3

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B6511374
CAS No.: 921827-60-3
M. Wt: 384.9 g/mol
InChI Key: QFWZJEVZRBYJBD-UHFFFAOYSA-N
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Description

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a useful research compound. Its molecular formula is C19H17ClN4OS and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.0811600 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with piperazine moieties have been known to act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood, sleep, appetite, and other physiological processes.

Mode of Action

Compounds with similar structures have been known to interact with their targets (such as dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, affecting various physiological processes.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . These rules are crucial in predicting the compound’s bioavailability.

Biological Activity

3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, with the molecular formula C19H17ClN4OS, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 374.88 g/mol
  • Molecular Formula : C19H17ClN4OS
  • CAS Number : 940993-52-2

The compound is believed to exhibit its biological activity primarily through the following mechanisms:

  • Target Interaction : It targets various receptors and enzymes, which may include alpha-adrenergic receptors and pathways involved in tuberculosis treatment. Similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting a potential role in antimicrobial therapy .
  • Biochemical Pathways : The interaction with specific biochemical pathways related to cancer and infectious diseases has been noted. For instance, it may modulate pathways linked to cell proliferation and apoptosis, contributing to its anticancer properties.

Anticancer Properties

Research indicates that derivatives of this compound possess notable anticancer activities. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

StudyFindings
Demonstrated that similar compounds enhance the efficacy of existing chemotherapeutics by acting as allosteric enhancers.
Showed significant cytotoxic effects against breast cancer and lung cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mycobacterium tuberculosis : Related compounds have demonstrated activity against this pathogen, indicating potential use in treating tuberculosis .
MicroorganismActivity
Mycobacterium tuberculosisSignificant inhibition observed in vitro studies.
Staphylococcus aureusModerate activity reported in preliminary tests.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of piperazine derivatives, including this compound:

  • Synthesis and Evaluation :
    • A study synthesized various piperazine derivatives and assessed their biological activities, highlighting the potential of this compound class in developing new therapeutic agents .
    • The study concluded that modifications on the piperazine ring significantly influenced the biological activity.
  • In Vivo Studies :
    • Animal models have been used to evaluate the efficacy of this compound against induced tumors, showing promising results that warrant further investigation into its pharmacodynamics and pharmacokinetics.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c20-15-5-2-1-4-14(15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-6-3-13-26-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZJEVZRBYJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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